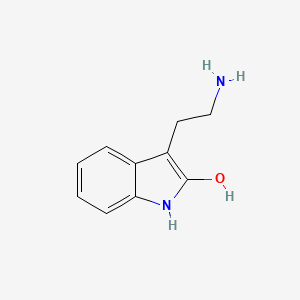
3-(2-aminoethyl)-1H-indol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-2-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole structure . Another method involves the reduction of indole-3-acetaldehyde using sodium borohydride to yield tryptamine .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. One such method includes the catalytic hydrogenation of indole-3-acetonitrile in the presence of a palladium catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1H-indol-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
3-(2-aminoethyl)-1H-indol-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1H-indol-2-ol involves its interaction with serotonin receptors in the brain. It binds to these receptors, mimicking the effects of serotonin and influencing various physiological processes such as mood, sleep, and appetite . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter that regulates mood, sleep, and appetite.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
3-(2-aminoethyl)-1H-indol-2-ol is unique due to its dual role as a neurotransmitter and an antioxidant. Its structural similarity to serotonin and melatonin allows it to interact with serotonin receptors, influencing various physiological processes. Additionally, its antioxidant properties make it valuable in protecting cells from oxidative stress .
Properties
CAS No. |
13078-93-8 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indol-2-ol |
InChI |
InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,12-13H,5-6,11H2 |
InChI Key |
FCEXFJZCHYBECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
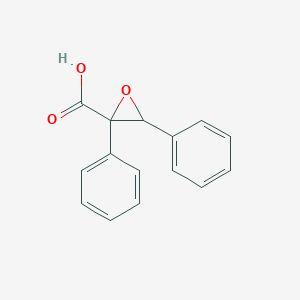

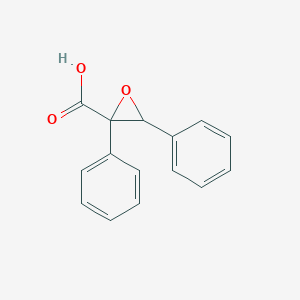
![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
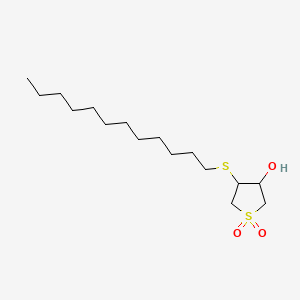

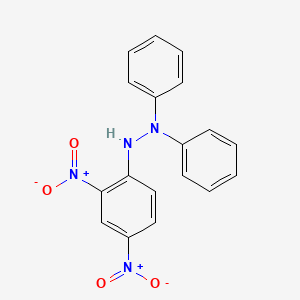
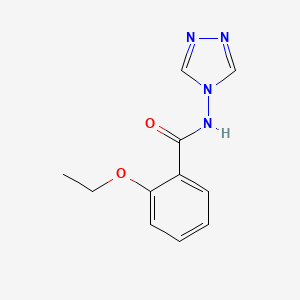
![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
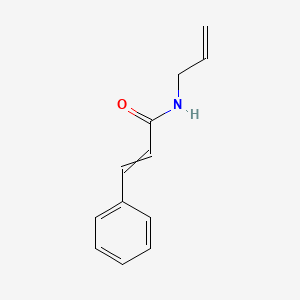
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
